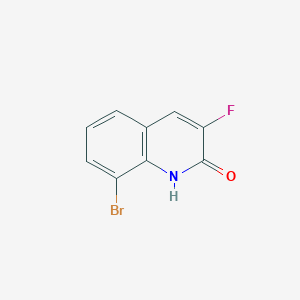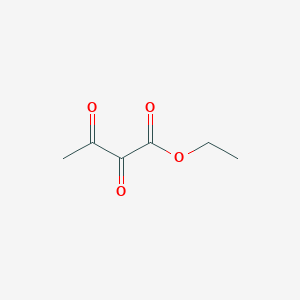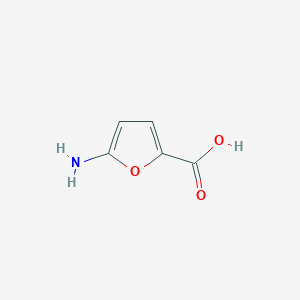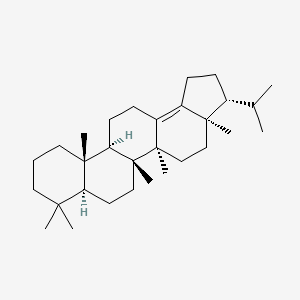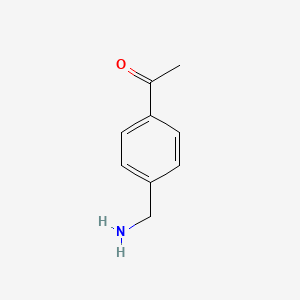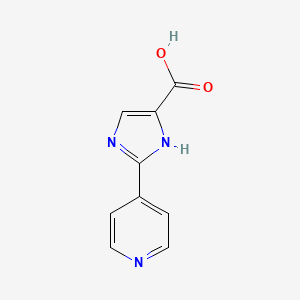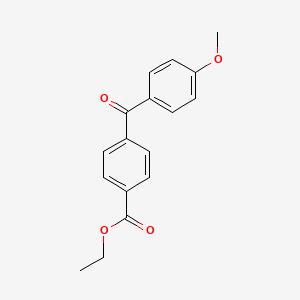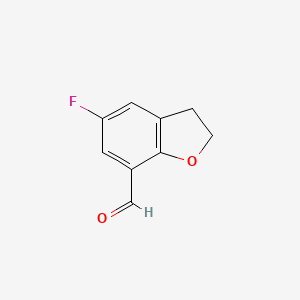
5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde
Vue d'ensemble
Description
5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde is a chemical compound used in scientific research for its unique properties. It is a fluorinated benzofuran derivative that has been found to have potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Nucleophilic Aroylation of Fluorobenzenes : The compound serves as a precursor or intermediate in the N-heterocyclic carbene (NHC)-catalyzed nucleophilic substitution of fluorobenzenes, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes. This process facilitates the synthesis of polysubstituted benzophenones from fluorobenzenes and benzaldehydes, highlighting its role in the development of novel organic compounds (Suzuki et al., 2008).
Electrochromic Properties of Fluorophores : New fluorophores incorporating the moiety have been synthesized, displaying electrochromic properties. These compounds, obtained via condensation with various starting materials, change color in response to applied voltage, indicating their potential in electrochromic devices and materials (Kim et al., 2005).
Photoredox Catalysis in Organic Synthesis : Donor-acceptor fluorophores based on carbazolyl dicyanobenzene structures, potentially including or related to 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde, have been explored as efficient, metal-free photoredox catalysts. These catalysts facilitate visible-light-promoted C(sp3)-C(sp2) cross-coupling reactions, showcasing the compound's relevance in sustainable chemistry and synthesis (Luo & Zhang, 2016).
Pharmaceutical and Biomedical Applications
Fluorobenzoyl Protective Groups in Glycopeptide Synthesis : The use of fluorobenzoyl protective groups, potentially derivable from compounds like 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde, has been investigated in the synthesis of glycopeptides. These groups have shown to suppress beta-elimination of O-linked carbohydrates, offering advantages in glycosidic bond formation and glycopeptide synthesis with improved yields and stereoselectivity (Sjölin & Kihlberg, 2001).
Antitumor Properties : Compounds related to 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde have demonstrated potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. This underscores the potential of such compounds in the development of new anticancer drugs (Mortimer et al., 2006).
Propriétés
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKHGYXPIDMLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573072 | |
| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde | |
CAS RN |
245762-36-1 | |
| Record name | 5-Fluoro-2,3-dihydro-7-benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=245762-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




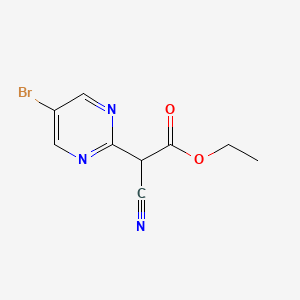
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1611612.png)


